molecular formula C5H4BrNZn B3188527 2-Pyridylzinc bromide CAS No. 218777-23-2

2-Pyridylzinc bromide

Cat. No.: B3188527
CAS No.: 218777-23-2
M. Wt: 223.4 g/mol
InChI Key: ZQJYTTPJYLKTTI-UHFFFAOYSA-M
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Description

2-Pyridylzinc bromide is a nucleophilic reagent that is applicable for substitution and addition reactions . It can also be used in cross-coupling reactions, specifically Negishi couplings . It is typically a brown to dark green to black liquid .


Synthesis Analysis

A practical synthetic route for the preparation of 2-pyridyl and 3-pyridyl derivatives has been accomplished by utilizing a simple coupling reaction of stable 2-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .


Molecular Structure Analysis

The empirical formula of this compound is C5H4BrNZn . The molecular weight is 223.39 . The SMILES string representation is Br[Zn]c1ccccn1 .


Chemical Reactions Analysis

This compound is used in the preparation of 2-pyridyl and 3-pyridyl derivatives by utilizing a simple coupling reaction . The subsequent coupling reactions with a variety of different electrophiles have afforded the corresponding coupling products .


Physical and Chemical Properties Analysis

This compound is a brown to dark green to black liquid . The empirical formula is C5H4BrNZn , and the molecular weight is 223.39 .

Scientific Research Applications

Synthesis and Coupling Reactions

2-Pyridylzinc bromide plays a crucial role in organic synthesis, particularly in coupling reactions. A novel method for its direct preparation involves using Rieke zinc with 2-bromopyridine. This organozinc reagent is then employed in cross-coupling reactions with various electrophiles to yield diverse products. Such reactions are key in creating complex organic compounds, often used in pharmaceuticals and materials chemistry (Kim & Rieke, 2010).

Negishi Coupling

This compound is notably effective in Negishi coupling, a powerful tool in organic synthesis for creating carbon-carbon bonds. This process involves the coupling of this compound with functionalized aryl halides, demonstrating the compound's versatility and efficiency in synthesizing sensitive heterocyclic nucleophiles. The stability of this compound, confirmed through shelf-life studies, underscores its significance in both academic and industrial applications (Coleridge et al., 2010).

Heterocyclic Organozinc Compounds

In the realm of heterocyclic chemistry, this compound is instrumental. Its easy preparation via the direct insertion of active zinc into bromopyridines and subsequent coupling with various electrophiles results in a range of coupling products. This versatility is crucial for the development of pharmaceuticals and agrochemicals, where heterocyclic compounds are foundational (Kim & Rieke, 2010).

Mechanism of Action

Target of Action

2-Pyridylzinc bromide is an organozinc compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are carbon © and nitrogen (N) atoms in organic molecules, where it helps in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The mode of action of this compound involves participating in redox reactions, nucleophilic substitution reactions, and reduction reactions . It is prepared via the direct insertion of active zinc into the corresponding bromopyridines . In this process, zinc metal acts as a reducing agent, replacing the bromine atom with a hydrogen atom in the 2-bromopyridine molecule .

Biochemical Pathways

This compound is involved in the synthesis of complex organic molecules . It participates in coupling reactions with a variety of different electrophiles, leading to the formation of the corresponding coupling products . This makes it a valuable tool in the construction of complex organic molecules, including those with heterocyclic structures .

Pharmacokinetics

It’s important to note that it reacts with water , which could influence its behavior in biological systems if it were to be used in such a context.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of C-C and C-N bonds . This enables the synthesis of a wide range of complex organic molecules, including those with heterocyclic structures .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water. It is sensitive to air and should be stored in a dry environment away from heat sources . It reacts with water , so it should be handled in an environment where moisture can be controlled. The reactions involving this compound are typically carried out under inert gas .

Safety and Hazards

2-Pyridylzinc bromide is considered hazardous. It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

The efficient cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides has been accomplished by a simple and highly efficient protocol . This confirms the excellent stability of this compound and underlines the synthetic value of organozinc reagents in the cross-coupling reactions of sensitive heterocyclic nucleophiles on academic and commercial scale .

Biochemical Analysis

Biochemical Properties

2-Pyridylzinc bromide plays a role in biochemical reactions, particularly in the synthesis of complex organic molecules. It can participate in oxidation-reduction reactions, nucleophilic substitution reactions, and reduction reactions

Molecular Mechanism

It is known to be involved in the formation of carbon-carbon and carbon-nitrogen bonds

Properties

IUPAC Name

bromozinc(1+);2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJYTTPJYLKTTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=N[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423473
Record name 2-Pyridylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218777-23-2
Record name 2-Pyridylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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